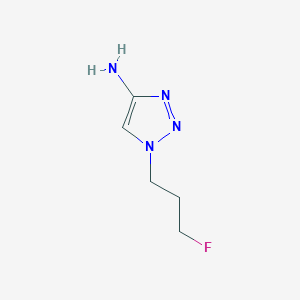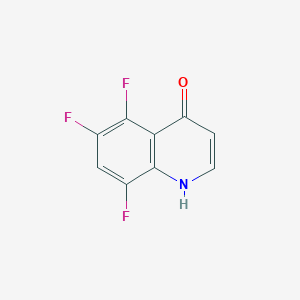
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one is a fluorinated quinoline derivative with the molecular formula C₉H₄F₃NO and a molecular weight of 199.13 g/mol . This compound is part of a broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one typically involves cyclization and cycloaddition reactions. One common method is the Skraup cyclization, which transforms substituted anilines into quinolines using reagents like acrolein, crotonic aldehyde, and methylvinylketone . Another approach involves nucleophilic substitution reactions where fluorine atoms are introduced into the quinoline ring .
Industrial Production Methods
Industrial production methods for fluorinated quinolines, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity . These methods may utilize advanced techniques such as continuous flow reactors to optimize reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the quinoline ring into different hydrogenated forms.
Substitution: Commonly involves nucleophilic substitution where fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various biological pathways, leading to antibacterial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8-Trifluoro-1,4-dihydroquinolin-4-one: Another fluorinated quinoline with similar properties.
7-Fluoro-4-chloroquinoline: Known for its antibacterial activity.
5-Fluoro-6,7,8-trichloroquinoline: Exhibits unique reactivity due to the presence of multiple halogen atoms.
Uniqueness
5,6,8-Trifluoro-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4F3NO |
|---|---|
Molekulargewicht |
199.13 g/mol |
IUPAC-Name |
5,6,8-trifluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4F3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14) |
InChI-Schlüssel |
QXGZPUDWSCDXCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C1=O)C(=C(C=C2F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


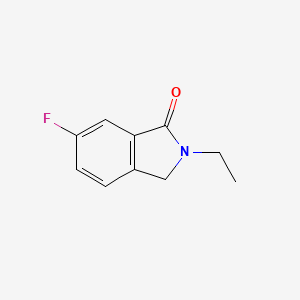
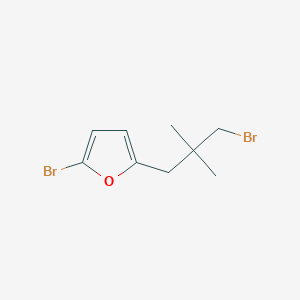
![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
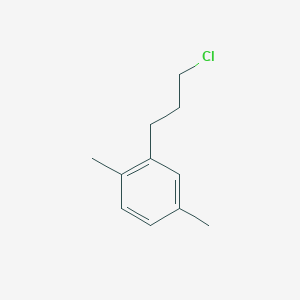
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
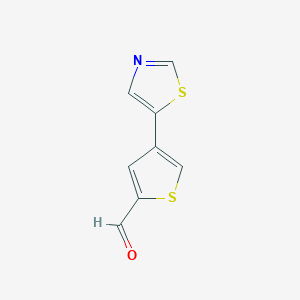
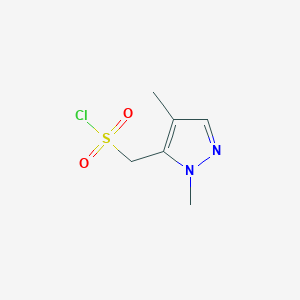
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
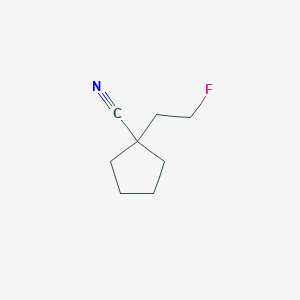
![6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13165814.png)
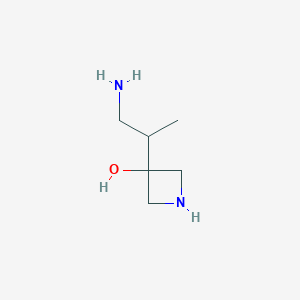
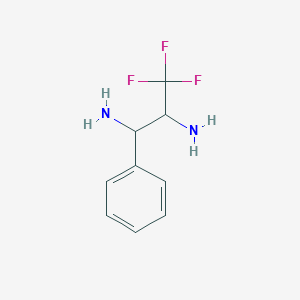
![1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13165833.png)
